molecular formula C8H7N3O3 B3218969 7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine CAS No. 1190314-26-1

7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3218969
CAS No.: 1190314-26-1
M. Wt: 193.16 g/mol
InChI Key: NDQWDLUUGXIBNV-UHFFFAOYSA-N
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Description

7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring The compound is characterized by the presence of a methoxy group at the 7th position and a nitro group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic synthesis. One common method involves the nitration of 7-methoxy-1H-pyrrolo[2,3-c]pyridine. The nitration reaction can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products Formed

    Reduction: 7-methoxy-3-amino-1H-pyrrolo[2,3-c]pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: this compound-2-carboxylic acid.

Scientific Research Applications

7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. The nitro group can participate in hydrogen bonding and electrostatic interactions with the active site of enzymes, thereby inhibiting their activity. The methoxy group can enhance the compound’s binding affinity and selectivity towards its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of both a methoxy and a nitro group, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8-7-5(2-3-9-8)6(4-10-7)11(12)13/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQWDLUUGXIBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1NC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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